2H-Indol-2-one, 1,3-dihydro-3-[(4-methoxyphenyl)imino]-5-nitro-
Overview
Description
2H-Indol-2-one, 1,3-dihydro-3-[(4-methoxyphenyl)imino]-5-nitro-: is a synthetic organic compound belonging to the indole family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Indol-2-one, 1,3-dihydro-3-[(4-methoxyphenyl)imino]-5-nitro- typically involves multi-step organic reactions. One common method includes the condensation of 2H-indol-2-one with 4-methoxyaniline in the presence of a nitro group donor under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a catalyst like hydrochloric acid or sulfuric acid to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The reaction conditions are carefully monitored to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2H-Indol-2-one, 1,3-dihydro-3-[(4-methoxyphenyl)imino]-5-nitro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different functional derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) are employed under acidic conditions.
Major Products
Scientific Research Applications
2H-Indol-2-one, 1,3-dihydro-3-[(4-methoxyphenyl)imino]-5-nitro- has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2H-Indol-2-one, 1,3-dihydro-3-[(4-methoxyphenyl)imino]-5-nitro- involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, inhibiting their activity and modulating various biological processes. The nitro group plays a crucial role in its reactivity and biological activity, often participating in redox reactions and forming reactive intermediates .
Comparison with Similar Compounds
Similar Compounds
2-Indolinone: Known for its anticancer and anti-inflammatory properties.
Oxindole: Used in the synthesis of pharmaceuticals and agrochemicals.
Indole-3-acetic acid: A plant hormone with applications in agriculture
Uniqueness
2H-Indol-2-one, 1,3-dihydro-3-[(4-methoxyphenyl)imino]-5-nitro- stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitro group enhances its potential as a pharmacophore, making it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
3-(4-methoxyphenyl)imino-5-nitro-1H-indol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O4/c1-22-11-5-2-9(3-6-11)16-14-12-8-10(18(20)21)4-7-13(12)17-15(14)19/h2-8H,1H3,(H,16,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKRBYIUJUCWEEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=C2C3=C(C=CC(=C3)[N+](=O)[O-])NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50407469 | |
Record name | 3-(4-methoxyphenyl)imino-5-nitro-1H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50407469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57743-23-4 | |
Record name | 3-(4-methoxyphenyl)imino-5-nitro-1H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50407469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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